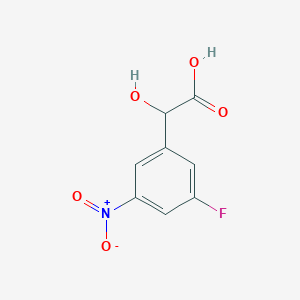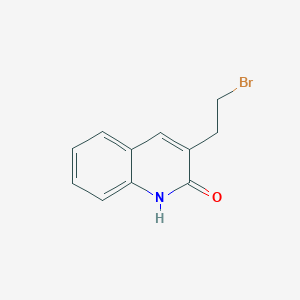![molecular formula C15H25NO5 B13692606 O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)
O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[222]octane-3-carboxylate is a complex organic compound with a bicyclic structure It is a derivative of the azabicyclo[222]octane scaffold, which is known for its presence in various biologically active molecules, including tropane alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the enantioselective construction of the azabicyclo[2.2.2]octane scaffold. This can be achieved through various methodologies, including the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reagents, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions at the ester or Boc-protected amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drugs targeting the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets. The azabicyclo[2.2.2]octane scaffold is known to interact with neurotransmitter receptors, enzymes, and other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate can be compared with other similar compounds, such as:
Tropane Alkaloids: These compounds share the azabicyclo[2.2.2]octane scaffold and are known for their biological activity.
Quinuclidine Derivatives: These compounds also feature a bicyclic structure and are used in various chemical and medicinal applications.
The uniqueness of Ethyl (1S,3S,4S,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAJJZJGXXGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride](/img/structure/B13692528.png)

![N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine](/img/structure/B13692554.png)
![3-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13692556.png)
![[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone](/img/structure/B13692558.png)



![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)




